4-amino-5-nitroso-2-piperidin-1-yl-1H-pyrimidin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-5-nitroso-2-piperidin-1-yl-1H-pyrimidin-6-one is a heterocyclic compound that features a pyrimidine ring substituted with an amino group at the 4-position, a nitroso group at the 5-position, and a piperidinyl group at the 2-position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-nitroso-2-piperidin-1-yl-1H-pyrimidin-6-one typically involves multiple steps. One common synthetic route includes the following steps :
Starting Material: 6-amino-2-sulfanyl-4(3H)-pyrimidone monohydrate.
Step 1: Methylation using ethanol, triethylamine, and methyl iodide at room temperature.
Step 2: Nitrosation using sodium nitrite and glacial acetic acid.
Step 3: Reaction with piperidine in ethanol and water under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
4-amino-5-nitroso-2-piperidin-1-yl-1H-pyrimidin-6-one can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group.
Reduction: The nitroso group can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Formation of 4-amino-5-nitro-2-piperidin-1-yl-1H-pyrimidin-6-one.
Reduction: Formation of 4,5-diamino-2-piperidin-1-yl-1H-pyrimidin-6-one.
Substitution: Formation of various substituted pyrimidines depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
4-amino-5-nitroso-2-piperidin-1-yl-1H-pyrimidin-6-one has several scientific research applications :
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of lipoxygenase.
Medicine: Explored for its antioxidant and anti-inflammatory properties, making it a candidate for drug development.
Wirkmechanismus
The mechanism of action of 4-amino-5-nitroso-2-piperidin-1-yl-1H-pyrimidin-6-one involves its interaction with specific molecular targets :
Enzyme Inhibition: It acts as an inhibitor of enzymes such as lipoxygenase, which is involved in the metabolism of fatty acids.
Antioxidant Activity: It can scavenge reactive oxygen species, thereby reducing oxidative stress and inflammation.
Vergleich Mit ähnlichen Verbindungen
4-amino-5-nitroso-2-piperidin-1-yl-1H-pyrimidin-6-one can be compared with other similar compounds :
Similar Compounds: 4-amino-5-nitro-2-piperidin-1-yl-1H-pyrimidin-6-one, 4,5-diamino-2-piperidin-1-yl-1H-pyrimidin-6-one.
Uniqueness: The presence of both an amino and a nitroso group on the pyrimidine ring makes it unique in terms of its reactivity and potential biological activities.
Eigenschaften
CAS-Nummer |
90644-27-2 |
---|---|
Molekularformel |
C9H13N5O2 |
Molekulargewicht |
223.23 g/mol |
IUPAC-Name |
4-amino-5-nitroso-2-piperidin-1-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H13N5O2/c10-7-6(13-16)8(15)12-9(11-7)14-4-2-1-3-5-14/h1-5H2,(H3,10,11,12,15) |
InChI-Schlüssel |
JDGUXSACQOFAJB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C2=NC(=C(C(=O)N2)N=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.